molecular formula C8H12ClN3S B12699110 4-Pyrimidinamine, 2-(butylthio)-6-chloro- CAS No. 90153-59-6

4-Pyrimidinamine, 2-(butylthio)-6-chloro-

Cat. No.: B12699110
CAS No.: 90153-59-6
M. Wt: 217.72 g/mol
InChI Key: POAIREIPSMXHRU-UHFFFAOYSA-N
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Description

4-Pyrimidinamine, 2-(butylthio)-6-chloro- (chemical formula: C₈H₁₂ClN₃S) is a substituted pyrimidine derivative characterized by a butylthio (-S-C₄H₉) group at position 2, a chlorine atom at position 6, and an amino (-NH₂) group at position 2. Pyrimidine derivatives are critical in medicinal chemistry and agrochemical research due to their structural versatility and ability to interact with biological targets.

Properties

CAS No.

90153-59-6

Molecular Formula

C8H12ClN3S

Molecular Weight

217.72 g/mol

IUPAC Name

2-butylsulfanyl-6-chloropyrimidin-4-amine

InChI

InChI=1S/C8H12ClN3S/c1-2-3-4-13-8-11-6(9)5-7(10)12-8/h5H,2-4H2,1H3,(H2,10,11,12)

InChI Key

POAIREIPSMXHRU-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC(=CC(=N1)Cl)N

Origin of Product

United States

Preparation Methods

Preparation of 6-Chloro-2,4-diaminopyrimidine

  • The starting material 6-chloro-2,4-diaminopyrimidine is typically synthesized from ethyl cyanoacetate and guanidine under basic conditions.
  • The condensation of ethyl cyanoacetate with guanidine yields 2,6-diamino-4-hydroxypyrimidine.
  • This intermediate is then converted to 6-chloro-2,4-diaminopyrimidine by reaction with phosphorus oxychloride (POCl₃) , which replaces the hydroxyl group with chlorine at the 6-position.

Introduction of the Butylthio Group

  • The butylthio substituent at the 2-position is introduced by nucleophilic substitution of the chlorine atom at this position with butylthiol or a butylthiolate salt.
  • This step typically involves treating the 6-chloro-2,4-diaminopyrimidine intermediate with butylthiol under controlled conditions (e.g., in an appropriate solvent, at reflux temperature) to achieve selective substitution at the 2-position.

Detailed Preparation Method

Stepwise Synthesis

Step Reaction Description Reagents & Conditions Outcome & Notes
1 Condensation of ethyl cyanoacetate with guanidine Basic medium, controlled temperature Formation of 2,6-diamino-4-hydroxypyrimidine
2 Chlorination of 2,6-diamino-4-hydroxypyrimidine POCl₃, reflux, inert atmosphere Conversion to 6-chloro-2,4-diaminopyrimidine with high purity (≥99%) and yield (~75-80%)
3 Nucleophilic substitution at 2-position with butylthiol Butylthiol or sodium butylthiolate, reflux in alcohol solvent (e.g., methanol or ethanol) Formation of 4-Pyrimidinamine, 2-(butylthio)-6-chloro- with optimized yield and purity
4 Purification Crystallization from water or organic solvents, filtration, drying at 70-80°C Isolation of colorless crystalline product with melting point ~260-261°C

Reaction Conditions and Optimization

  • The chlorination step with POCl₃ is critical and must be carefully controlled to avoid over-chlorination or decomposition.
  • The nucleophilic substitution with butylthiol is typically performed in a lower alkanol solvent (methanol or ethanol) at temperatures ranging from room temperature to reflux (30-80°C).
  • Excess reagents such as piperidine or butylthiol are recovered by vacuum distillation to improve economic efficiency.
  • The pH during workup is adjusted to mildly basic (pH 8.5-9.0) using potassium carbonate to facilitate precipitation and purification of the product.

Purification and Characterization

  • The crude product is purified by crystallization from demineralized water or mixed solvents (e.g., ethanol-water).
  • Activated carbon treatment and filtration are used to remove colored impurities.
  • Drying is performed under vacuum or in an oven at 70-80°C to obtain a stable crystalline solid.
  • Characterization techniques include melting point determination (260-261°C), infrared spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to confirm structure and purity.

Research Findings and Comparative Data

Parameter Data / Observation Source
Yield of 6-chloro-2,4-diaminopyrimidine ~75.9%
Purity of intermediate compounds ≥99% by chromatographic methods
Melting point of final product 260-261°C
Molecular formula C8H10ClN3S
Molecular weight 217.72 g/mol
Reaction solvent Methanol or ethanol preferred
Reaction temperature for substitution 30-40°C to reflux
pH adjustment during workup 8.5-9.0 (potassium carbonate)

Summary of Preparation Method

The preparation of 4-Pyrimidinamine, 2-(butylthio)-6-chloro- is efficiently achieved through a three-step synthetic route:

This method is supported by patent literature and chemical supplier data, demonstrating reproducibility, scalability, and suitability for pharmaceutical intermediate production.

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidinamine, 2-(butylthio)-6-chloro- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The butylthio group can be oxidized to sulfoxides or sulfones, and the pyrimidine ring can undergo reduction under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions with aryl halides or boronic acids to form more complex structures.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper, and nickel catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-(butylthio)-6-amino-4-pyrimidinamine, while oxidation of the butylthio group can produce 2-(butylsulfonyl)-6-chloro-4-pyrimidinamine.

Scientific Research Applications

4-Pyrimidinamine, 2-(butylthio)-6-chloro- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antitumor and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Pyrimidinamine, 2-(butylthio)-6-chloro- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The butylthio and chloro groups contribute to the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Key Observations :

  • Halogen substitutions (Cl, Br) at positions 5 or 6 influence electronic properties and steric hindrance, affecting reactivity and binding affinity .
  • Aromatic substituents (e.g., 4-fluorophenylsulfanyl) introduce opportunities for π-π stacking in supramolecular or protein interactions .

Challenges for 2-(butylthio)-6-chloro-4-pyrimidinamine :

  • Longer alkyl chains (butyl vs. methyl) may require optimized reaction conditions (e.g., higher temperatures or polar aprotic solvents) to achieve efficient substitution.

Physicochemical Properties

  • Solubility : Methylthio and methoxy analogs (e.g., C₅H₆ClN₃S, C₅H₆ClN₃O) exhibit moderate solubility in polar solvents due to smaller substituents, while butylthio derivatives likely favor organic solvents .
  • Melting Points : and report high melting points (460–537 K) for halogenated pyrimidinamines, suggesting strong intermolecular forces (e.g., hydrogen bonding, halogen interactions) . The butylthio group may lower melting points due to increased conformational flexibility.
  • Hydrogen Bonding: Amino and chloro groups facilitate hydrogen bonding, as observed in crystal structures (e.g., N–H···Cl interactions in ) .

Biological Activity

4-Pyrimidinamine, 2-(butylthio)-6-chloro- is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound features a pyrimidine ring with a butylthio group and a chlorine atom, which influence its chemical properties and potential therapeutic applications. Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory properties, making it a candidate for pharmaceutical development.

  • Molecular Formula : C₉H₁₃ClN₂S
  • Molecular Weight : Approximately 217.72 g/mol

The structure of 4-Pyrimidinamine, 2-(butylthio)-6-chloro- allows for various interactions with biological systems, attributed to the functional groups present. The chlorine atom may participate in nucleophilic substitution reactions, while the butylthio group can engage in oxidation or reduction reactions. The amine group acts as a nucleophile in several biochemical pathways.

Antimicrobial Activity

Studies have demonstrated that pyrimidine derivatives exhibit notable antimicrobial properties. For instance, compounds similar to 4-Pyrimidinamine, 2-(butylthio)-6-chloro- have shown effectiveness against various bacterial strains. A comparative analysis of several pyrimidine derivatives indicated that those with specific substituents, including thioether groups, displayed enhanced antimicrobial activity .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of pyrimidine derivatives. The compound is believed to inhibit specific enzyme pathways involved in inflammatory responses. For example, studies on related compounds have shown that they can modulate signaling cascades crucial in conditions like asthma and allergic reactions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of pyrimidine derivatives. The following table summarizes key findings from SAR analyses involving similar compounds:

Compound NameKey FeaturesBiological Activity
4-Pyrimidinamine, 6-chloro-2-(methylthio)Methylthio instead of butylthioModerate antimicrobial
2-Amino-4-(butylthio)pyrimidineLacks chlorineLow anti-inflammatory
4-Amino-6-methylthiopyrimidineSimilar core structure with methyl groupHigh anti-inflammatory

These findings suggest that modifications to the substituents on the pyrimidine ring can significantly impact biological activity .

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various pyrimidine derivatives, including 4-Pyrimidinamine, 2-(butylthio)-6-chloro-. The compound was tested against Gram-positive and Gram-negative bacteria using standard broth dilution methods. Results indicated a minimum inhibitory concentration (MIC) range of 32-128 µg/mL against selected strains, demonstrating its potential as an antimicrobial agent .

Anti-inflammatory Mechanism Exploration

Another investigation focused on the anti-inflammatory mechanisms of related pyrimidine compounds. Using in vitro models, researchers assessed the impact on pro-inflammatory cytokines and enzyme activities associated with inflammation. The results revealed that the compound could significantly reduce levels of TNF-alpha and IL-6 in treated cells, suggesting a robust anti-inflammatory action .

Q & A

Basic Question: What safety protocols are critical when handling 4-Pyrimidinamine, 2-(butylthio)-6-chloro- in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use NIOSH-approved respirators if aerosolization is possible during synthesis or purification .
  • Containment: Conduct reactions in fume hoods or gloveboxes to minimize inhalation risks, especially during steps generating volatile intermediates or toxic byproducts .
  • Waste Management: Segregate halogenated organic waste (e.g., chlorinated byproducts) and dispose via certified hazardous waste facilities to prevent environmental contamination .

Basic Question: How can researchers confirm the structural identity of 4-Pyrimidinamine, 2-(butylthio)-6-chloro-?

Methodological Answer:

  • Spectroscopic Techniques:
    • NMR: Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify the pyrimidine ring protons (δ 6.5–8.5 ppm for aromatic protons) and butylthio substituent (δ 1.2–3.0 ppm for CH2_2/CH3_3) .
    • Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm the molecular ion peak (e.g., m/z 233.04 for C8_8H12_{12}ClN3_3S) and fragmentation patterns .
  • Elemental Analysis: Validate purity by comparing experimental C/H/N/S percentages with theoretical values (±0.3% tolerance) .

Advanced Question: How can synthetic routes for 4-Pyrimidinamine, 2-(butylthio)-6-chloro- be optimized to improve yield and selectivity?

Methodological Answer:

  • Reagent Selection: Substitute traditional chlorinating agents (e.g., POCl3_3) with safer alternatives like N-chlorosuccinimide (NCS) in aprotic solvents (e.g., DMF) to reduce side reactions .
  • Catalysis: Explore Pd-catalyzed cross-coupling to introduce the butylthio group, leveraging ligands (e.g., XPhos) to enhance regioselectivity .
  • Process Variables: Optimize temperature (e.g., 80–100°C for nucleophilic substitution) and reaction time (monitored via TLC/HPLC) to minimize degradation .

Advanced Question: What mechanistic approaches are used to study the biological activity of 4-Pyrimidinamine derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Synthesize analogs with modified substituents (e.g., replacing butylthio with methylthio or phenylthio) and evaluate antimicrobial efficacy against Gram-positive/negative bacteria (MIC assays) .
  • Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions with target enzymes (e.g., dihydrofolate reductase), prioritizing residues within 4 Å of the pyrimidine core .
  • Metabolic Stability: Assess in vitro hepatic microsomal stability (e.g., rat liver microsomes) to identify metabolic hotspots (e.g., sulfur oxidation sites) .

Advanced Question: How can researchers resolve contradictions in physicochemical data (e.g., solubility vs. bioactivity) for this compound?

Methodological Answer:

  • Multivariate Analysis: Apply Design of Experiments (DoE) to isolate variables (e.g., pH, solvent polarity) affecting solubility. For instance, use Hansen solubility parameters to identify optimal co-solvents (e.g., DMSO-water mixtures) .
  • In Silico Modeling: Predict logP and pKa values using tools like MarvinSketch to reconcile discrepancies between experimental and theoretical solubility .
  • Validation: Cross-reference data with orthogonal techniques (e.g., differential scanning calorimetry for melting point verification) .

Advanced Question: What advanced analytical methods are recommended for quantifying trace impurities in 4-Pyrimidinamine derivatives?

Methodological Answer:

  • HPLC-MS/MS: Employ reverse-phase C18 columns (ACN/water gradient) with tandem MS detection to separate and identify impurities at ppm levels. Calibrate using spiked standards .
  • X-ray Crystallography: Resolve ambiguous spectral data (e.g., overlapping NMR signals) by crystallizing the compound and solving its crystal structure .
  • Stability-Indicating Assays: Perform forced degradation studies (heat, light, pH extremes) followed by UPLC-PDA to profile degradation products .

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